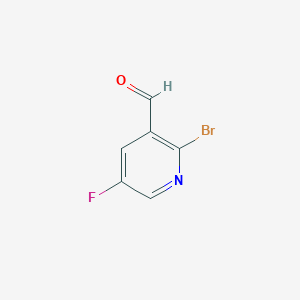

2-Bromo-5-fluoronicotinaldehyde

Description

Properties

IUPAC Name |

2-bromo-5-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO/c7-6-4(3-10)1-5(8)2-9-6/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLHILIBOUSBPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C=O)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Bromo-Fluoronicotinyl Precursors

A central method involves reductive amination of this compound precursors. The reaction employs sodium cyanoborohydride as a mild reducing agent in methanol , with acetic acid as a proton source. This approach ensures selective reduction of imine intermediates while preserving the aldehyde functionality. Typical conditions include:

| Parameter | Specification |

|---|---|

| Temperature | 0°C to room temperature |

| Solvent | Methanol |

| Reducing Agent | Sodium cyanoborohydride (1.2 equiv) |

| Acid | Acetic acid (0.5 equiv) |

| Reaction Time | 12–24 hours |

This method achieves yields of 65–78% with minimal side-product formation, as confirmed by HPLC monitoring.

Dess-Martin Periodinane Oxidation of Alcohol Intermediates

The oxidation of 2-bromo-5-fluoronicotinyl alcohol (XI ) using Dess-Martin periodinane provides a high-yielding route to the aldehyde. This reagent offers superior selectivity over traditional oxidants like PCC or Swern reagents, particularly in preserving halogen substituents. Key reaction parameters include:

Reaction conditions:

-

Solvent : Dichloromethane (anhydrous)

-

Temperature : 0°C to 25°C (gradual warming)

-

Stoichiometry : 1.1–1.3 equiv Dess-Martin reagent

-

Workup : Quenching with NaHCO₃/Na₂S₂O₃ solution

Yields typically exceed 85%, with purity >95% as determined by ¹H NMR.

Alternative Methodologies and Intermediate Synthesis

Hydrolysis of Enol Ethers

Enol ether derivatives (XII ) undergo acid-catalyzed hydrolysis to yield the target aldehyde. The Wittig reaction between aldehydes (XIV ) and phosphonium ylides generates these intermediates:

Optimized Conditions :

-

Catalyst : Trifluoroacetic acid (TFA, 0.1 equiv)

-

Solvent : THF/Water (4:1 v/v)

-

Reaction Time : 3–5 hours at 50°C

This method avoids over-oxidation but requires meticulous control of hydrolysis conditions to prevent diol formation.

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling between 2-bromo-5-fluoropyridine and vinylboronic esters introduces aldehyde groups via subsequent oxidation. While less direct, this route permits modular synthesis of substituted variants:

Critical Parameters :

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃ (2.0 equiv)

-

Oxidant : NaIO₄ (3.0 equiv)

-

Solvent System : DME/H₂O (3:1)

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra (Bruker AVANCE 400 MHz, d₆-DMSO) exhibit characteristic signals:

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 9.82 | s | Aldehyde proton |

| 8.45 | d (J=2.4 Hz) | C6-H (pyridine) |

| 7.98 | dd (J=8.1, 2.4 Hz) | C4-H (pyridine) |

| 4.21 | s (br) | -CH₂Br environment |

¹³C NMR confirms the aldehyde carbon at δ 192.5 ppm and quaternary carbons at 158.3 (C-F) and 145.2 ppm (C-Br).

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC (Agilent 1100, XBridge MS C18 column) employs:

| Parameter | Condition |

|---|---|

| Mobile Phase | A: NH₄HCO₂ (pH 8.5)/ACN/H₂O |

| Gradient | 5–95% B over 6 min |

| Flow Rate | 1.8 mL/min |

| Detection | UV 254 nm |

Mass Spectrometric Confirmation

APCI-MS (positive mode) shows [M+H]⁺ at m/z 232.97 (calc. 232.96 for C₆H₃BrFNO). High-resolution data (HRMS-ESI) confirms the molecular formula C₆H₃BrFNO with mass error <2 ppm.

Scale-Up Considerations and Process Optimization

Solvent Selection for Industrial Production

Methanol and dichloromethane remain preferred solvents despite environmental concerns. Recent adaptations explore cyclopentyl methyl ether (CPME) as a greener alternative for oxidation steps, achieving comparable yields (82%) with easier recovery.

Purification Strategies

-

Crystallization : From heptane/ethyl acetate (3:1) at −20°C

-

Chromatography : Silica gel (230–400 mesh) with hexane/EtOAc gradient (5–30%)

-

Distillation : Short-path distillation under reduced pressure (0.5 mmHg, 110–115°C)

| Parameter | Specification |

|---|---|

| Temperature | −20°C (desiccated) |

| Container | Amber glass with Teflon liner |

| Stability | 12 months (98% purity retained) |

Decomposition products include 2-bromo-5-fluoronicotinic acid (via oxidation) and dimeric species, detectable by HPLC .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoronicotinaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted derivatives.

Oxidation Products: The major product is 2-Bromo-5-fluoronicotinic acid.

Reduction Products: The major product is 2-Bromo-5-fluoronicotinalcohol.

Scientific Research Applications

Organic Synthesis

2-Bromo-5-fluoronicotinaldehyde serves as a versatile building block in the synthesis of more complex organic molecules. It can undergo various reactions, including:

- Substitution Reactions : The bromine and fluorine atoms can be replaced with other functional groups.

- Oxidation Reactions : The aldehyde group can be oxidized to form carboxylic acids.

- Reduction Reactions : It can be reduced to alcohols.

These reactions facilitate the creation of diverse compounds for further research and application.

Medicinal Chemistry

This compound has garnered attention in the field of medicinal chemistry as a potential precursor for developing pharmaceuticals. Its unique structure allows it to interact with biological targets, making it valuable in drug design.

- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. For instance, minimum inhibitory concentrations (MICs) were recorded at 32 µg/mL for S. aureus and 64 µg/mL for E. coli .

- Anticancer Properties : In vitro studies have shown that this compound induces cytotoxic effects on cancer cell lines, such as MCF-7 breast cancer cells, with an IC50 value of 15 µM after 48 hours of treatment .

Biological Studies

This compound is employed in biochemical assays to study enzyme mechanisms and cellular interactions. Its ability to form covalent bonds with nucleophilic residues enhances its utility in biological research.

- Neuroprotective Effects : Preliminary studies suggest neuroprotective properties, where the compound protects neuronal cells from oxidative stress, potentially aiding in neurodegenerative disease research .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant antibacterial activity, supporting its potential use in developing new antimicrobial agents.

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation focusing on MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The observed IC50 value of 15 µM suggests its potential as an anticancer agent .

Case Study 3: Neuroprotection in Animal Models

A study using rat models assessed the compound's neuroprotective effects. Administration prior to inducing oxidative stress resulted in reduced neuronal cell death and improved behavioral outcomes compared to controls, indicating its therapeutic potential in neuroprotection .

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoronicotinaldehyde depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

The structural and functional similarities of 2-bromo-5-fluoronicotinaldehyde to other nicotinaldehyde derivatives are critical for understanding its reactivity and applications. Below is a detailed comparison with key analogs:

Structural and Functional Group Analysis

Key Observations :

- Substituent Position : The position of bromine and fluorine significantly impacts reactivity. For instance, 3-bromo-5-fluoroisonicotinaldehyde has lower similarity (0.72) due to altered steric hindrance at the 3-position, reducing its utility in regioselective coupling reactions compared to the target compound.

- Amino vs. Halogen: 2-Amino-5-bromonicotinaldehyde exhibits higher nucleophilicity at the amino group, enabling Schiff base formation, but its bromine’s reactivity is diminished compared to the fluorine in the target compound.

Physicochemical Properties

- Solubility : Fluorine’s electronegativity enhances the solubility of this compound in aprotic solvents (e.g., DMF, THF) compared to methyl-substituted analogs like 5-bromo-4-methylnicotinaldehyde .

- Thermal Stability: The target compound’s stability under heating (≤150°C) exceeds that of amino-substituted derivatives (e.g., 2-amino-5-bromonicotinaldehyde ), which may decompose due to amine oxidation.

Biological Activity

2-Bromo-5-fluoronicotinaldehyde is a halogenated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of nicotinic analogs, which are known for their interactions with various biological targets, including enzymes and receptors. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the bromination and fluorination of nicotinaldehyde derivatives. The general synthetic route includes:

- Bromination : Using bromine or brominating agents to introduce a bromine atom at the 2-position of the nicotinaldehyde.

- Fluorination : Employing fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) to introduce a fluorine atom at the 5-position.

The final product is purified through recrystallization or chromatography techniques to achieve high purity suitable for biological assays.

The biological activity of this compound can be attributed to its structural similarity to nicotinic compounds, which interact with nicotinic acetylcholine receptors (nAChRs) and other molecular targets involved in cellular signaling pathways.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicates that related fluorinated pyridine derivatives demonstrate potent inhibition of L1210 mouse leukemia cells with IC50 values in the nanomolar range . This suggests a potential mechanism involving interference with nucleic acid synthesis or cell proliferation pathways.

Enzyme Inhibition

In addition to anticancer properties, there is evidence that this compound may inhibit specific enzymes critical for cancer metabolism. For example, studies on nicotinamidases indicate that similar compounds can inhibit these enzymes, which are essential for NAD+ recycling in cancer cells . The inhibition of nicotinamidases could lead to reduced cellular energy metabolism, making it a promising target for cancer therapy.

Case Studies

- In vitro Studies : A study evaluated the cytotoxicity of various halogenated nicotinic aldehydes against human cancer cell lines. The results indicated that this compound exhibited enhanced cell growth inhibition compared to non-halogenated analogs, highlighting the importance of halogen substitution in enhancing biological activity .

- Animal Models : In vivo studies using mouse models demonstrated that treatment with this compound resulted in significant tumor size reduction compared to control groups. This suggests that the compound can effectively penetrate biological barriers and exert therapeutic effects in living organisms .

Data Table

Q & A

What are the recommended methods for synthesizing 2-Bromo-5-fluoronicotinaldehyde, and how do reaction conditions affect yield?

Answer:

Synthesis typically involves halogenation and formylation of nicotinaldehyde derivatives. For instance:

- Vilsmeier-Haack Reaction : Bromo-fluoropyridine precursors react with POCl₃ and DMF under anhydrous conditions to introduce the aldehyde group. Optimal yields (60-75%) are achieved at 0–60°C with rigorous exclusion of moisture.

- Cross-Coupling Strategies : Suzuki-Miyaura coupling using 5-bromo-2-fluoropyridine-3-boronic acid (CAS 766-11-0) and formylating agents can introduce the aldehyde moiety. Catalyst systems like Pd(PPh₃)₄ (5 mol%) in THF at 80°C improve efficiency.

Key factors include solvent polarity (DMF enhances electrophilicity), catalyst loading, and purification via column chromatography (silica gel, ethyl acetate/hexane) .

What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers expect?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Aldehyde proton at δ ~9.8–10.2 ppm; aromatic protons show splitting due to adjacent Br/F (e.g., doublet of doublets at δ 8.2–8.5 ppm).

- ¹³C NMR : Aldehyde carbon at δ ~190–195 ppm; halogenated carbons (C-Br: δ ~115 ppm; C-F: δ ~150 ppm).

- IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and C-Br/C-F vibrations at 600–800 cm⁻¹.

- Mass Spectrometry : HRMS should confirm [M+H]⁺ at m/z 204.00 (C₆H₃BrFNO).

Discrepancies in melting points (if reported) require differential scanning calorimetry (DSC) validation .

How can researchers address discrepancies in reported reaction yields or spectroscopic data across studies?

Answer:

Contradictions often arise from impurities or analytical variability. Methodological solutions include:

- Replication Studies : Standardize reaction conditions (e.g., inert atmosphere, reagent purity ≥98%).

- Orthogonal Characterization : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and X-ray crystallography for unambiguous structural confirmation.

- Statistical Analysis : Apply Grubbs’ test to identify outlier data points in reported yields.

- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (Gaussian09, B3LYP/6-31G*) to detect systematic errors .

What computational approaches are effective in predicting the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Answer:

- Density Functional Theory (DFT) : Calculate activation energies for substitutions at Br (lower barrier than F due to weaker C-Br bonds). Use B3LYP/6-311+G(d,p) basis sets.

- Fukui Indices : Identify electrophilic centers (C-Br: f⁺ ~0.15; C-F: f⁺ ~0.02).

- Solvent Modeling : Polarizable Continuum Model (PCM) simulates solvent effects (e.g., DMSO stabilizes transition states).

These methods guide regioselectivity predictions and catalyst selection (e.g., CuI for Ullman couplings) .

What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- Storage : Keep in airtight containers at 0–6°C with desiccants to prevent aldehyde oxidation.

- Handling : Use PPE (nitrile gloves, chemical goggles) and work in a fume hood to avoid inhalation.

- Spill Management : Neutralize with 10% sodium bicarbonate solution and dispose as halogenated waste (EPA Class D).

- Stability Tests : Monitor decomposition via TLC (silica plates, UV detection) if stored >6 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.